2,5-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H23N3O6S and its molecular weight is 445.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2,5-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide , with a CAS number of 923250-27-5, is a synthetic organic molecule that has garnered attention due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N3O6S, with a molecular weight of approximately 445.5 g/mol. The compound features a benzenesulfonamide moiety, which is known for its diverse biological activities, including antibacterial and antitumor properties.
Structural Representation
Property | Value |
---|---|
Molecular Formula | C21H23N3O6S |
Molecular Weight | 445.5 g/mol |
CAS Number | 923250-27-5 |
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of compounds structurally related to this compound. For example, derivatives containing similar pyridazine frameworks have demonstrated significant cytotoxic effects against various cancer cell lines.
- Cell Line Studies : In vitro assays using human lung cancer cell lines such as A549 and HCC827 revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent antitumor activity .
- Mechanism of Action : The proposed mechanism involves the inhibition of DNA-dependent enzymes and potential binding to DNA structures, which disrupts cancer cell proliferation .
Antimicrobial Activity
Compounds with similar functional groups have also been evaluated for antimicrobial properties. For instance:
- Testing Methods : Antimicrobial activity is often assessed using broth microdilution methods against Gram-positive and Gram-negative bacteria.
- Results : Certain derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the sulfonamide group may enhance efficacy .
Other Biological Activities
In addition to antitumor and antimicrobial properties, compounds related to this compound have been investigated for:
- Anti-inflammatory Effects : Some studies indicate that similar sulfonamides may exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Preliminary research suggests that certain derivatives could offer neuroprotective benefits, although this area requires further exploration.
Study 1: Antitumor Efficacy in Lung Cancer Models
A study evaluated the antitumor efficacy of a series of pyridazine derivatives in 2D and 3D cell culture models. The results indicated that compounds with structural similarities to this compound were more effective in 2D assays compared to 3D models, highlighting the importance of cellular context in drug efficacy assessments .
Study 2: Antibacterial Activity Assessment
Another investigation focused on the antibacterial properties of related compounds against E. coli and S. aureus. The study utilized CLSI guidelines for broth microdilution testing and found that certain derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating bacterial infections .
Propiedades
IUPAC Name |
2,5-dimethoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c1-28-16-6-4-15(5-7-16)18-9-11-21(25)24(23-18)13-12-22-31(26,27)20-14-17(29-2)8-10-19(20)30-3/h4-11,14,22H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULDBTBNLAANQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.